N-[4-(butanoylsulfamoyl)phenyl]-2-chlorobenzamide
Overview
Description
N-[4-(butanoylsulfamoyl)phenyl]-2-chlorobenzamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butanoylsulfamoyl group attached to a phenyl ring, which is further connected to a 2-chlorobenzamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butanoylsulfamoyl)phenyl]-2-chlorobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with butanoyl chloride in the presence of a base such as pyridine to form N-[4-(butanoylsulfamoyl)phenyl]amine.
Coupling with 2-Chlorobenzoyl Chloride: The intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butanoylsulfamoyl)phenyl]-2-chlorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of the chlorobenzamide group makes it susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide and amide functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while hydrolysis can produce sulfonic acids and amines.
Scientific Research Applications
N-[4-(butanoylsulfamoyl)phenyl]-2-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial properties and as a lead compound for the development of new drugs.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(butanoylsulfamoyl)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The compound may also interact with other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylsulfamoyl)phenyl]-2-chlorobenzamide
- N-[4-(methylsulfamoyl)phenyl]-2-chlorobenzamide
- N-[4-(aminosulfamoyl)phenyl]-2-chlorobenzamide
Uniqueness
N-[4-(butanoylsulfamoyl)phenyl]-2-chlorobenzamide is unique due to the presence of the butanoylsulfamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(butanoylsulfamoyl)phenyl]-2-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-2-5-16(21)20-25(23,24)13-10-8-12(9-11-13)19-17(22)14-6-3-4-7-15(14)18/h3-4,6-11H,2,5H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPQIOFTOYHZPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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